

In-depth Technical Guide: Physical and Chemical Characteristics of FR-900482

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Compound of Interest

Compound Name: FR-900482

Cat. No.: B15582926

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Introduction

FR-900482 is a potent antitumor antibiotic first isolated from the fermentation broth of *Streptomyces sandaensis* No. 6897.^{[1][2]} Structurally related to the mitomycin family of anticancer agents, **FR-900482** has garnered significant interest within the scientific community due to its unique mechanism of action and promising biological activity. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **FR-900482**, detailed experimental protocols for its study, and visualizations of key biological pathways and experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of **FR-900482** is presented below. This data is crucial for its handling, formulation, and interpretation of biological assays.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₆	--INVALID-LINK--
Molecular Weight	308.29 g/mol	--INVALID-LINK--
Appearance	Colorless needles	--INVALID-LINK--
Melting Point	155-158 °C (decomposition)	--INVALID-LINK--
Solubility	Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water and n-hexane.	--INVALID-LINK--
UV λ _{max} (MeOH)	218 nm (ε 21,000), 312 nm (ε 4,500)	--INVALID-LINK--

Spectroscopic Data

The structural elucidation of **FR-900482** was accomplished through a combination of spectroscopic techniques. The key data are summarized below.

¹H NMR Spectroscopy (360 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1.32	d	6.8	C10-CH ₃
2.05	s	OAc	
2.10	s	OAc	
2.90	dd	14.5, 4.0	C6-H
3.25	dd	14.5, 2.0	C6-H
3.50	m	C7-H	
4.20	q	6.8	C10-H
4.35	d	12.0	C1-H
4.45	d	12.0	C1-H
5.10	br s	OH	
5.85	dd	4.0, 2.0	C5-H
6.95	s	Ar-H	

Data sourced from Uchida et al., J. Am. Chem. Soc. 1987, 109, 4108-4109.

¹³C NMR Spectroscopy (90 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
15.8	C10-CH ₃
20.8	OAc
21.0	OAc
35.5	C6
48.5	C7
50.0	C10
58.0	C1
85.0	C5
109.0	C9a
115.5	Ar-C
120.0	Ar-C
138.0	Ar-C
145.0	Ar-C
150.0	C8a
169.5	OAc
170.0	OAc

Data sourced from Uchida et al., J. Am. Chem. Soc. 1987, 109, 4108-4109.

Infrared (IR) Spectroscopy (KBr)

Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretching
1740	C=O stretching (acetate)
1630	C=C stretching (aromatic)
1230	C-O stretching (acetate)

Data sourced from Kiyoto et al., J. Antibiot. 1987, 40, 594-599.

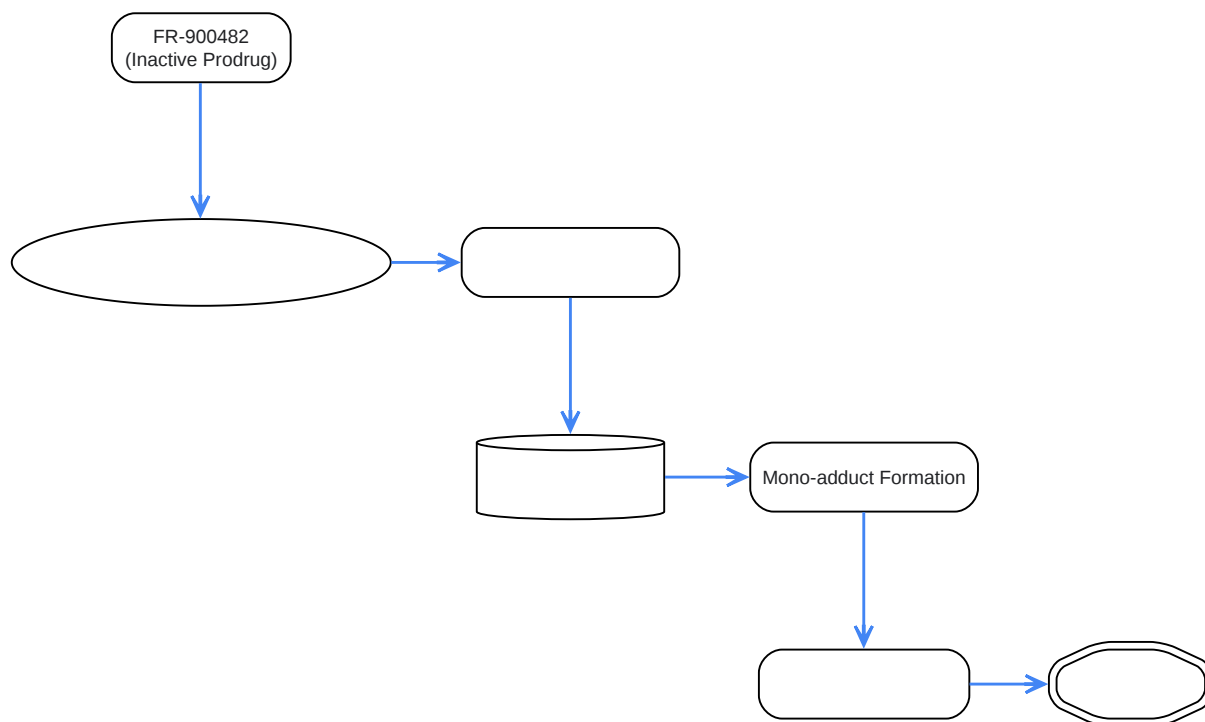
Mass Spectrometry (MS)

m/z	Assignment
308.1005 (M ⁺)	C ₁₄ H ₁₆ N ₂ O ₆ (High-resolution EI-MS)

Data sourced from Uchida et al., J. Am. Chem. Soc. 1987, 109, 4108-4109.

Mechanism of Action: DNA Cross-linking

FR-900482 exerts its potent antitumor activity through the covalent cross-linking of DNA.[3][4] This process is initiated by the reductive activation of the molecule within the cell. Unlike some other mitomycins, the activation of **FR-900482** is believed to proceed without the generation of damaging reactive oxygen species, potentially contributing to its lower toxicity profile.[4] The activated intermediate then forms covalent bonds with guanine residues in the minor groove of DNA, leading to interstrand cross-links that inhibit DNA replication and transcription, ultimately triggering apoptosis in cancer cells.



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Figure 1: Simplified signaling pathway of **FR-900482**-induced DNA cross-linking and apoptosis.

Experimental Protocols

Isolation and Purification of **FR-900482** from *Streptomyces sandaensis*

This protocol is adapted from the methods described by Kiyoto et al. (1987).

1. Fermentation:

- Inoculate a seed culture of *Streptomyces sandaensis* No. 6897 into a suitable seed medium and incubate at 28°C for 48 hours on a rotary shaker.

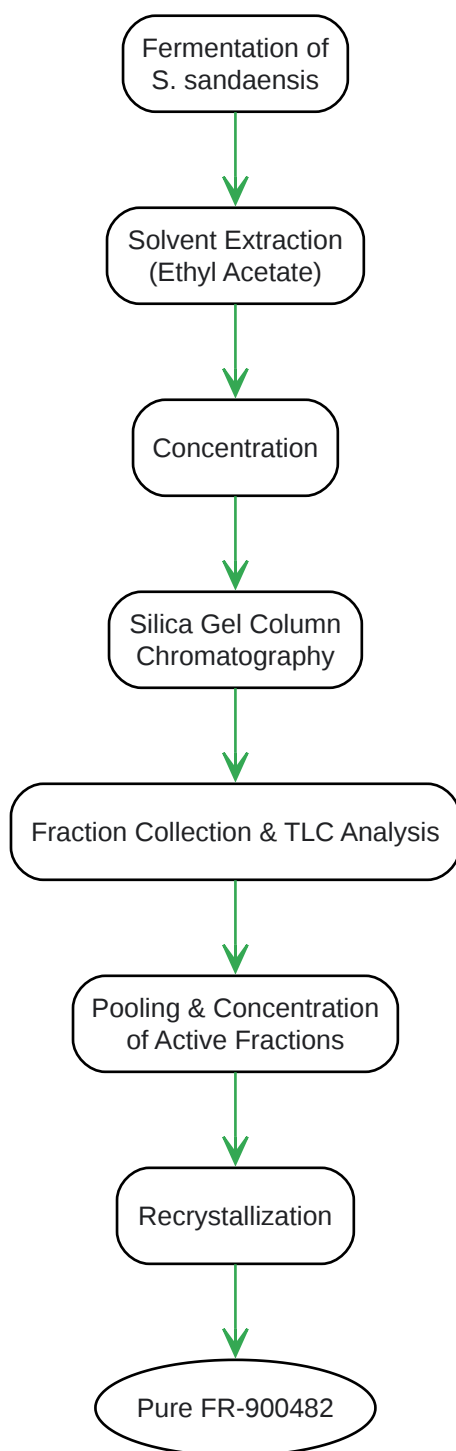
- Transfer the seed culture to a production medium and continue fermentation at 28°C for 96 hours with aeration and agitation.

2. Extraction:

- Adjust the pH of the fermentation broth to 4.0 with HCl and filter to separate the mycelium.
- Extract the filtrate twice with an equal volume of ethyl acetate.
- Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude oily residue.

3. Purification:

- Dissolve the crude residue in a small volume of chloroform.
- Apply the solution to a silica gel column pre-equilibrated with chloroform.
- Elute the column with a stepwise gradient of chloroform-methanol (100:1 to 50:1, v/v).
- Collect fractions and monitor for the presence of **FR-900482** using thin-layer chromatography (TLC) with a chloroform-methanol (20:1, v/v) mobile phase and UV detection.
- Pool the active fractions and concentrate to dryness.
- Recrystallize the resulting solid from a mixture of chloroform and n-hexane to yield pure **FR-900482** as colorless needles.



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Figure 2: Workflow for the isolation and purification of **FR-900482**.

In Vitro DNA Cross-linking Assay

This protocol provides a general method to assess the DNA cross-linking ability of **FR-900482**.

1. DNA Substrate Preparation:

- Prepare a solution of linear double-stranded DNA (e.g., plasmid DNA linearized with a restriction enzyme) at a concentration of 100 µg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

2. Drug Treatment:

- Prepare a stock solution of **FR-900482** in a suitable solvent (e.g., DMSO).
- Add varying concentrations of **FR-900482** to the DNA solution. Include a vehicle control (DMSO only).
- To activate **FR-900482**, add a reducing agent such as sodium dithionite to a final concentration of 100 µM.
- Incubate the reaction mixtures at 37°C for 2 hours.

3. Denaturation and Gel Electrophoresis:

- Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
- Denature the DNA by heating the samples at 95°C for 5 minutes, followed by rapid cooling on ice.
- Add a loading dye and load the samples onto a denaturing agarose gel (containing formaldehyde) or a polyacrylamide gel containing urea.
- Perform electrophoresis to separate single-stranded and cross-linked DNA.

4. Visualization:

- Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green).
- Visualize the DNA bands under UV light. The presence of higher molecular weight bands in the **FR-900482**-treated samples compared to the control indicates the formation of interstrand cross-links.

Chromatin Immunoprecipitation (ChIP) Assay for In Vivo Target Engagement

This protocol outlines a general procedure to investigate the interaction of **FR-900482** with chromatin-associated proteins in cultured cells.

1. Cell Culture and Treatment:

- Culture a suitable cancer cell line to approximately 80-90% confluency.
- Treat the cells with the desired concentration of **FR-900482** for a specified time (e.g., 4-24 hours). Include a vehicle-treated control.

2. Cross-linking:

- Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
- Incubate at room temperature for 10 minutes.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

3. Cell Lysis and Chromatin Shearing:

- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells to release the nuclei.
- Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.

4. Immunoprecipitation:

- Pre-clear the chromatin lysate with protein A/G beads.
- Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for a DNA-binding protein of interest (e.g., a histone mark or a transcription factor).

- Add protein A/G beads to capture the antibody-protein-DNA complexes.

5. Washing and Elution:

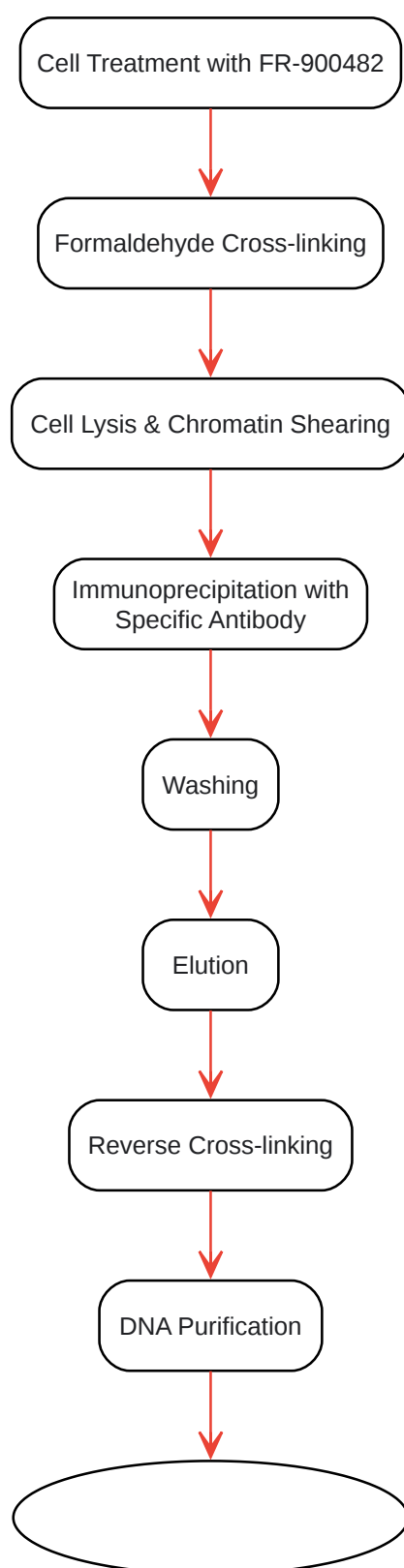
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elute the chromatin complexes from the beads.

6. Reverse Cross-linking and DNA Purification:

- Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

7. Analysis:

- Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences, or by next-generation sequencing (ChIP-seq) for genome-wide analysis of **FR-900482**-induced changes in protein-DNA interactions.



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Figure 3: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion

FR-900482 remains a molecule of significant interest in the field of oncology drug development. Its distinct chemical properties and mechanism of action provide a foundation for further research into novel anticancer therapies. This technical guide serves as a centralized resource for the fundamental physical and chemical characteristics of **FR-900482** and provides standardized protocols to facilitate its investigation in a laboratory setting. A thorough understanding of these properties is paramount for the design of future studies aimed at harnessing the full therapeutic potential of this promising compound.

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